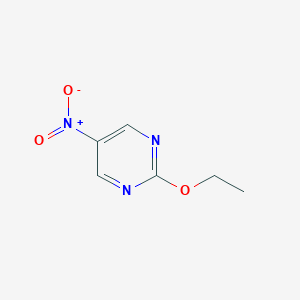

2-Ethoxy-5-nitropyrimidine

Description

Strategic Positioning within Heterocyclic Chemistry Research

In the vast field of heterocyclic chemistry, pyrimidines are a cornerstone. uou.ac.in The strategic value of 2-Ethoxy-5-nitropyrimidine lies in its specific substitution pattern. The pyrimidine (B1678525) ring is electron-deficient, and this character is significantly amplified by the presence of the powerful electron-withdrawing nitro group at the 5-position. This activation makes the ring susceptible to nucleophilic attack, a cornerstone of many synthetic strategies.

The ethoxy group at the 2-position further influences the molecule's reactivity. Alkoxy groups on electron-deficient rings can themselves act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, a principle that has been explored in related 5-nitropyrimidine (B80762) systems. rsc.orgchemrxiv.org The interplay between the activating nitro group and the potentially labile ethoxy group positions this compound as a versatile intermediate for the synthesis of more complex, polysubstituted pyrimidines. These structures are highly sought after, as they form the core of numerous pharmacologically active compounds and functional materials. ontosight.ai

Significance in Advanced Organic Synthesis Methodologies

The utility of this compound in organic synthesis is defined by the reactivity of its functional groups. One of the most specific reactions documented for this compound is its thermal rearrangement. When heated, 2-alkoxypyrimidines can undergo isomerization to their N-alkyl isomers. Research has shown that this compound undergoes this rearrangement at a dramatically accelerated rate compared to its unsubstituted counterpart, 2-ethoxypyrimidine. publish.csiro.au This highlights the profound activating effect of the 5-nitro group on the pyrimidine system.

Table 2: Influence of Nitro Group on Thermal Rearrangement Rate

| Compound | Temperature (°C) | Relative Rate |

|---|---|---|

| 2-Ethoxypyrimidine | 240 | 1 |

This table illustrates the significant rate enhancement provided by the 5-nitro substituent, as reported in studies on alkoxypyrimidine rearrangements. publish.csiro.au

Beyond isomerization, the compound is a valuable building block for several key transformations:

Nucleophilic Aromatic Substitution: The activated nature of the pyrimidine ring allows the ethoxy group to be displaced by a variety of nucleophiles. Studies on analogous 6-alkoxy-4-chloro-5-nitropyrimidines demonstrate that alkoxy groups can be readily substituted by amines, a reaction that proceeds under mild conditions to form aminopyrimidines. rsc.orgchemrxiv.org This provides a direct route to functionalized pyrimidine derivatives.

Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group (-NH₂). This transformation is one of the most fundamental and widely used reactions in organic synthesis, as it converts an electron-withdrawing group into an electron-donating one and provides a handle for a vast array of subsequent reactions, such as diazotization or amide bond formation. The resulting 5-aminopyrimidine (B1217817) derivative becomes a precursor for fused heterocyclic systems, such as purines, which are of immense importance in medicinal chemistry. rsc.org

Historical and Current Research Trajectories

The primary historical research that specifically identifies this compound dates back to 1968, in a study by D. J. Brown and T.-C. Lee focusing on the thermal isomerization of alkoxypyrimidines. publish.csiro.au This work established the compound's propensity for rearrangement and quantified the powerful activating influence of the 5-nitro group.

While recent literature dedicated exclusively to this compound is limited, current research trajectories focus heavily on the broader class of 5-nitropyrimidines as versatile synthetic intermediates. Modern research efforts are directed towards using polysubstituted pyrimidines as core scaffolds for generating libraries of compounds for drug discovery. rsc.org For instance, recent studies have detailed the synthesis of symmetric 4,6-diamino-5-nitropyrimidines from 6-alkoxy-4-chloro-5-nitropyrimidine precursors. rsc.orgchemrxiv.org These investigations explore the nuanced reactivity of such systems, where alkoxy groups serve as leaving groups to enable the construction of complex molecular architectures.

The ongoing development of synthetic routes to purine (B94841) derivatives, which are vital in numerous biological processes, often employs substituted pyrimidines as starting materials. rsc.org The functional group arrangement in this compound makes it a potential, though perhaps under-explored, precursor in these synthetic campaigns. Its value lies in its capacity to serve as a programmable scaffold, where its ethoxy and nitro groups can be sequentially or selectively manipulated to build molecular complexity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

13207-98-2 |

|---|---|

Molecular Formula |

C6H7N3O3 |

Molecular Weight |

169.14 g/mol |

IUPAC Name |

2-ethoxy-5-nitropyrimidine |

InChI |

InChI=1S/C6H7N3O3/c1-2-12-6-7-3-5(4-8-6)9(10)11/h3-4H,2H2,1H3 |

InChI Key |

RXXOFJDSHUEKPM-UHFFFAOYSA-N |

SMILES |

CCOC1=NC=C(C=N1)[N+](=O)[O-] |

Canonical SMILES |

CCOC1=NC=C(C=N1)[N+](=O)[O-] |

Other CAS No. |

13207-98-2 |

Synonyms |

Pyrimidine, 2-ethoxy-5-nitro- (8CI,9CI) |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 Ethoxy 5 Nitropyrimidine and Its Analogues

Direct Synthetic Routes to 2-Ethoxy-5-nitropyrimidine

The most straightforward approaches to this compound involve the direct introduction of the ethoxy group onto a pre-functionalized 5-nitropyrimidine (B80762) ring system. These methods are favored for their efficiency and atom economy.

Nucleophilic Alkoxylation Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine (B1678525) chemistry, owing to the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of a strong electron-withdrawing group such as the nitro group at the 5-position. The reaction of a suitable 2-halopyrimidine with an ethoxide source is a common and effective method for the synthesis of this compound.

The general mechanism involves the attack of the ethoxide ion at the C2 position of the pyrimidine ring, which bears a leaving group (typically a halogen), to form a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the nitro group. Subsequent elimination of the leaving group restores the aromaticity of the pyrimidine ring, yielding the desired this compound.

A typical precursor for this reaction is 2-chloro-5-nitropyrimidine (B88076). The reaction is generally carried out by treating 2-chloro-5-nitropyrimidine with sodium ethoxide in ethanol (B145695). The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields.

| Precursor | Reagent | Solvent | Conditions | Product | Yield |

| 2-Chloro-5-nitropyrimidine | Sodium ethoxide | Ethanol | Reflux | This compound | High |

This table is illustrative and specific yields may vary based on reaction scale and optimization.

Kinetic studies on the reaction of 2-chloro-5-nitropyrimidine with various nucleophiles have been conducted to elucidate the reaction mechanism, which can be borderline between a concerted and a stepwise pathway. mdpi.com

Approaches Utilizing 5-Nitropyridine-2-sulfonic Acid as a Precursor

While less common for the direct synthesis of pyrimidines, sulfonic acids can serve as versatile precursors for the introduction of various functional groups. In pyridine (B92270) chemistry, 5-nitropyridine-2-sulfonic acid has been utilized as a precursor for a range of 2-substituted-5-nitropyridines. researchgate.net This strategy involves the nucleophilic displacement of the sulfonate group, which is a good leaving group.

Although direct application to the synthesis of this compound is not extensively documented, the principle could be extended. The synthesis of 5-nitropyridine-2-sulfonic acid itself can be achieved from 3-nitropyridine (B142982) in a two-step process. researchgate.net Subsequent reaction with sodium ethoxide could potentially yield the target molecule, though this route remains less explored compared to the halogen displacement strategies.

Synthesis of Related Nitropyrimidine Derivatives through Pyridine Scaffolds

The structural similarity between pyridine and pyrimidine allows for synthetic strategies that involve the transformation of a pyridine ring into a pyrimidine ring or the use of pyridine-derived precursors.

Transformation of 2-Chloro-5-nitropyridine (B43025) Precursors

As mentioned in section 2.1.1, 2-chloro-5-nitropyrimidine is a key intermediate. Its synthesis is therefore of considerable importance. Several methods for the preparation of 2-chloro-5-nitropyridine have been reported. A common route involves the nitration of 2-hydroxypyrimidine (B189755) followed by chlorination. guidechem.com An alternative high-yield method utilizes 2-halogenated acrylates as starting materials, which undergo condensation with nitromethane (B149229) and triethyl orthoformate, followed by cyclization and chlorination. google.com The resulting 2-chloro-5-nitropyridine can then be readily converted to this compound via nucleophilic substitution with sodium ethoxide.

| Starting Material | Key Steps | Intermediate | Final Product |

| 2-Hydroxypyrimidine | Nitration, Chlorination | 2-Hydroxy-5-nitropyrimidine | 2-Chloro-5-nitropyrimidine |

| 2-Halogenated acrylate | Condensation, Cyclization, Chlorination | 2-Hydroxy-5-nitropyrimidine | 2-Chloro-5-nitropyrimidine |

This table summarizes key synthetic pathways to the crucial 2-chloro-5-nitropyrimidine intermediate.

Cycloaddition and Condensation Approaches to the Pyrimidine Ring System

The fundamental construction of the pyrimidine ring can be achieved through various cycloaddition and condensation reactions. These methods offer the flexibility to introduce a wide range of substituents onto the pyrimidine core.

[3+3] Cycloaddition reactions can be employed to form the six-membered pyrimidine ring. For instance, the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with amidines is a classical and widely used method for pyrimidine synthesis. mdpi.com To synthesize a 5-nitropyrimidine derivative, a nitro-substituted three-carbon component would be required.

Condensation reactions provide another powerful tool for pyrimidine ring formation. For example, a protocol for the single-step synthesis of pyrimidine derivatives by the condensation of N-vinyl or N-aryl amides with nitriles has been developed. nih.gov Another approach involves the reaction of guanidine (B92328) salts with malonic acid dinitrile, which after nitrosation can lead to substituted pyrimidines. google.com These methods, while not directly reported for the synthesis of this compound, represent versatile strategies for accessing functionalized pyrimidine scaffolds that could be further elaborated to the target molecule.

Methodological Advancements in Pyrimidine Synthesis Relevant to this compound

The field of pyrimidine synthesis is continually evolving, with new methodologies being developed to improve efficiency, selectivity, and functional group tolerance. Recent advances that are relevant to the synthesis of functionalized pyrimidines like this compound include:

Metal-catalyzed cross-coupling reactions: These reactions have become indispensable tools for the functionalization of pyrimidine rings. While typically used for C-C and C-N bond formation, they can also be adapted for the introduction of alkoxy groups.

Direct C-H functionalization: This emerging area of research focuses on the direct activation and functionalization of C-H bonds, offering more atom-economical and environmentally benign synthetic routes. The direct ethoxylation of a C-H bond on the 5-nitropyrimidine ring, while challenging, would represent a significant advancement.

Flow chemistry and microwave-assisted synthesis: These technologies can accelerate reaction rates, improve yields, and enhance safety in the synthesis of pyrimidine derivatives.

These modern synthetic methods hold the potential to streamline the synthesis of this compound and its analogs, enabling the efficient production of these valuable compounds for various applications.

One-Pot and Multicomponent Reaction Strategies

While dedicated one-pot or multicomponent reactions leading directly to this compound from acyclic precursors are not extensively documented in publicly available literature, the synthesis is effectively accomplished in a sequential one-pot fashion starting from readily available precursors. The most common and practical approach involves the initial synthesis of a key intermediate, 2-chloro-5-nitropyrimidine, followed by a nucleophilic aromatic substitution with an ethoxide source.

The synthesis of 2-chloro-5-nitropyrimidine itself can be achieved through a multi-step process that can be streamlined. A common route begins with the condensation of 1,1,3,3-tetramethoxypropane (B13500) and urea (B33335) to form 2-hydroxypyrimidine hydrochloride. This is followed by nitration using a mixture of nitric and sulfuric acids to yield 2-hydroxy-5-nitropyrimidine. The final step to obtain the chloro-substituted intermediate involves treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) guidechem.com.

Once 2-chloro-5-nitropyrimidine is synthesized, it can be directly converted to this compound in the same reaction vessel or in a subsequent step without extensive purification of the intermediate. The reaction proceeds via a nucleophilic aromatic substitution where the ethoxide ion displaces the chloride at the C-2 position of the pyrimidine ring. The strong electron-withdrawing nature of the nitro group at the C-5 position and the inherent electron deficiency of the pyrimidine ring facilitate this substitution nih.gov.

Chlorination: 2-Hydroxy-5-nitropyrimidine is converted to 2-chloro-5-nitropyrimidine.

Ethoxylation: The resulting 2-chloro-5-nitropyrimidine reacts with an ethoxide source to yield the final product.

While true multicomponent reactions, where three or more starting materials combine in a single operation to form the final product, are a cornerstone of modern synthetic chemistry for generating molecular diversity, their specific application for the direct synthesis of this compound is not well-established in the reviewed literature. However, the principles of multicomponent synthesis are often applied to the creation of the initial pyrimidine ring system from which this compound can be derived uniatlantico.edu.co.

Optimization of Reaction Conditions and Yield Enhancement Studies

The efficiency of the synthesis of this compound is heavily dependent on the optimization of the nucleophilic aromatic substitution step. Key parameters that are typically varied to enhance the yield and purity of the product include the choice of base, solvent, temperature, and reaction time.

Table 1: Optimization Parameters for the Synthesis of this compound via SNAr

| Parameter | Variations | Rationale |

| Ethoxide Source | Sodium ethoxide, Potassium ethoxide | The choice of counter-ion can influence the solubility and reactivity of the ethoxide. |

| Solvent | Ethanol, Tetrahydrofuran (THF), Dimethylformamide (DMF) | The solvent's polarity and ability to solvate the reactants and intermediates can significantly impact the reaction rate and yield. Ethanol can serve as both the solvent and the source of the ethoxide in the presence of a suitable base. |

| Base | Sodium hydroxide (B78521), Potassium hydroxide (if using ethanol as solvent), Sodium hydride (to generate sodium ethoxide in situ) | The strength and nature of the base are crucial for the deprotonation of ethanol to form the nucleophilic ethoxide. |

| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate, but can also lead to side reactions. Optimization is necessary to find the balance between reaction speed and product purity. |

| Reaction Time | Monitored by TLC or GC-MS | The reaction is typically monitored until the consumption of the starting material (2-chloro-5-nitropyrimidine) is complete to maximize the yield. |

Research into the SNAr reactions of substituted pyrimidines has shown that the reactivity of the halogen at the C-2 position is enhanced by the presence of an electron-withdrawing group, such as a nitro group, at the C-5 position nih.gov. This electronic effect makes the displacement of the chloro group by ethoxide a favorable process.

Yield enhancement studies often focus on minimizing side reactions. For instance, in the presence of a strong base, hydrolysis of the starting material or the product can occur if water is present in the reaction mixture. Therefore, anhydrous conditions are often preferred. The choice of solvent is also critical; while polar aprotic solvents like DMF can accelerate SNAr reactions, protic solvents like ethanol are often used for convenience as they can also serve as the reagent uniatlantico.edu.co.

A typical laboratory-scale synthesis would involve the reaction of 2-chloro-5-nitropyrimidine with a solution of sodium ethoxide in ethanol. The reaction mixture is often heated to reflux to ensure a reasonable reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by removing the solvent, followed by an aqueous work-up and purification by recrystallization or column chromatography.

While specific, detailed optimization studies for the synthesis of this compound are not extensively reported in readily accessible literature, the general principles of SNAr on electron-deficient heteroaromatics provide a solid framework for achieving high yields of this compound nih.govuniatlantico.edu.co.

Elucidation of Reactivity Patterns and Reaction Mechanisms of 2 Ethoxy 5 Nitropyrimidine

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for modifying electron-deficient aromatic systems. In this type of reaction, a nucleophile displaces a leaving group on the aromatic ring. The process is distinct from SN1 and SN2 reactions and proceeds via a unique addition-elimination mechanism. Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with potent electron-withdrawing groups. wikipedia.orglibretexts.org

The reactivity of 2-ethoxy-5-nitropyrimidine in SNAr reactions is profoundly influenced by the electronic properties of its substituents and the inherent nature of the pyrimidine core. Pyrimidine, a six-membered heterocycle with two nitrogen atoms, is classified as a π-deficient system. wikipedia.orgresearchgate.net This π-deficiency is a result of the high electronegativity of the nitrogen atoms, which inductively withdraw electron density from the ring carbons. stackexchange.comguidechem.com This effect makes the 2-, 4-, and 6-positions particularly electron-poor and susceptible to nucleophilic attack, while electrophilic substitution is more difficult compared to benzene. wikipedia.orgresearchgate.net

In this compound, this inherent electrophilicity is significantly amplified by the presence of a nitro group (-NO₂) at the 5-position. The nitro group is one of the most powerful electron-withdrawing groups, operating through both inductive and resonance effects. total-synthesis.comnih.gov It further depletes the electron density of the pyrimidine ring, enhancing its electrophilic character and activating it towards nucleophilic attack. wikipedia.orgtotal-synthesis.com The combined electron-withdrawing force of the two ring nitrogens and the nitro group stabilizes the negatively charged intermediate formed during the SNAr reaction, thereby facilitating the substitution process. libretexts.orgtotal-synthesis.com

The SNAr mechanism is generally accepted to proceed through a two-step addition-elimination pathway. The first step, which is typically rate-determining, involves the attack of a nucleophile on an electron-deficient carbon atom of the pyrimidine ring. total-synthesis.commasterorganicchemistry.com This attack temporarily breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgbris.ac.uknih.gov

The stability of this anionic σ-complex is crucial for the reaction to proceed. total-synthesis.com In the case of this compound, the negative charge of the Meisenheimer complex is effectively delocalized onto the electron-withdrawing nitro group and the ring nitrogen atoms. wikipedia.orglibretexts.org This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation. total-synthesis.com While some modern research suggests that for less activated systems the SNAr reaction may follow a more concerted pathway, reactions involving arenes with nitro groups are widely considered to proceed through a distinct Meisenheimer intermediate. bris.ac.uk The second step of the mechanism is the fast elimination of the leaving group (in this case, the ethoxy group), which restores the aromaticity of the pyrimidine ring and yields the final substitution product. masterorganicchemistry.com

The highly electrophilic nature of the this compound ring allows it to react with a wide array of nucleophiles. The outcome of these reactions demonstrates the versatility of the substrate in synthetic chemistry.

Nitrogen Nucleophiles : Primary and secondary amines are effective nucleophiles in SNAr reactions with activated pyrimidines. Kinetic studies on the related compound 2-chloro-5-nitropyrimidine (B88076) with various alicyclic amines have shown that these reactions proceed readily to form the corresponding 2-amino-5-nitropyrimidine (B189733) derivatives. frontiersin.org In reactions of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, it was observed that even the alkoxy group could be displaced by the amine, highlighting its viability as a leaving group in such activated systems. chemrxiv.org

Oxygen Nucleophiles : Alkoxides, such as methoxide (B1231860) and ethoxide, are common oxygen-based nucleophiles. The formation of this compound itself can occur from the reaction of 2-methoxy-5-nitropyrimidine (B76631) with ethanol (B145695), demonstrating a nucleophilic substitution by an ethoxide ion. The stability of Meisenheimer complexes formed from the addition of alkoxides to nitroaromatic compounds has been extensively studied, confirming the feasibility of these reactions. nih.govrsc.org

The following table summarizes representative SNAr reactions on nitro-substituted pyrimidine systems.

| Nucleophile Category | Example Nucleophile | Substrate | Product Type |

| Nitrogen Nucleophile | Primary Amines (e.g., R-NH₂) | 6-Alkoxy-4-chloro-5-nitropyrimidine | 4,6-Diamino-5-nitropyrimidine chemrxiv.org |

| Nitrogen Nucleophile | Alicyclic Amines | 2-Chloro-5-nitropyrimidine | 2-(Alicyclic amino)-5-nitropyrimidine frontiersin.org |

| Oxygen Nucleophile | Ethanol | 2-Methoxy-5-nitropyrimidine | This compound |

| "Soft" Nucleophile | Benzenethiolate | 5-Nitro-octaethylporphyrin | 5-Phenylthio-octaethylporphyrin adelaide.edu.au |

Transformations of the Nitro Group: Reduction and Related Reactions

The nitro group on the this compound ring is not merely an activating group for SNAr reactions; it is also a versatile functional group that can be transformed into other moieties. The most common and synthetically useful transformation is its reduction to an amino group (-NH₂). scispace.com

The reduction of an aromatic nitro group to an aniline (B41778) derivative is a fundamental reaction in organic synthesis. youtube.com This transformation can be achieved using various methods, including catalytic hydrogenation or treatment with metals like iron, zinc, or tin in an acidic medium. youtube.comrsc.org The resulting 5-amino-2-ethoxypyrimidine is a valuable intermediate, as the amino group can be further modified, for example, through diazotization to introduce a range of other functional groups. The reduction process typically proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) compounds. rsc.org The development of sustainable catalytic systems, for instance using V₂O₅/TiO₂, has shown high efficiency and chemoselectivity for the reduction of various nitroarenes, including heterocyclic derivatives. rsc.org

Electrophilic Substitution and Functionalization of the Pyrimidine Core

In contrast to its high reactivity towards nucleophiles, the pyrimidine ring is strongly deactivated towards electrophilic aromatic substitution. wikipedia.org The electron-withdrawing nature of the two ring nitrogens significantly reduces the ring's electron density, making it a poor nucleophile to attack electrophiles. researchgate.netguidechem.com Any potential electrophilic attack is further hindered by the powerful deactivating effect of the 5-nitro group. Electrophilic substitution on the pyrimidine ring, when it does occur, generally happens at the C-5 position, which is the least electron-deficient. wikipedia.orgresearchgate.net In this compound, this position is already occupied.

Direct electrophilic halogenation of this compound is challenging due to the severe deactivation of the ring. The combined deactivating effects of the pyrimidine nitrogens and the nitro group make the standard conditions for electrophilic halogenation (e.g., Br₂/FeBr₃) largely ineffective. msu.edu While the ethoxy group at the C-2 position is an activating, ortho-, para-directing group, its influence is insufficient to overcome the strong deactivation of the rest of the system.

Alternative strategies are often required to achieve halogenation of such electron-poor heterocyclic systems. One approach involves the halogenation of a more reactive precursor, such as a pyridine (B92270) N-oxide derivative, which can provide practical access to halo-substituted pyridines under milder conditions. nih.gov For this compound, any potential electrophilic attack would be directed by the existing substituents. The ethoxy group would direct towards the 3- and 5-positions (para-position is occupied), while the nitro group would direct towards the 4- and 6-positions (meta to itself). Given the strong deactivation at the 4- and 6-positions by the ring nitrogens, successful regioselective halogenation on this specific substrate via an electrophilic pathway has not been widely reported and would likely require harsh reaction conditions or specialized reagents.

Investigations into Compound Stability and Degradation Pathways of this compound

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the stability and degradation pathways of this compound. While general principles of chemical stability suggest that compounds with nitro and ethoxy functional groups on a pyrimidine ring may be susceptible to hydrolysis, photodegradation, and thermal degradation, no empirical data for this specific compound has been published.

The reactivity of related nitropyridine compounds suggests that the nitro group activates the ring for nucleophilic attack, which could be a potential pathway for degradation. However, without specific experimental studies on this compound, any discussion of its degradation mechanisms would be speculative.

Consequently, detailed research findings, data tables on degradation rates under various conditions (e.g., pH, temperature, light exposure), and identification of degradation products for this compound are not available in the public domain. Further experimental research is required to elucidate the chemical stability and degradation profile of this compound.

Table 3.4.1: Summary of Stability Data for this compound

| Parameter | Condition | Result | Reference |

| Hydrolytic Stability | Various pH | No data available | N/A |

| Photostability | Light Exposure | No data available | N/A |

| Thermal Stability | Various Temperatures | No data available | N/A |

Table 3.4.2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Products |

| Hydrolysis | No data available |

| Photodegradation | No data available |

| Thermal Degradation | No data available |

Applications As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Construction of Substituted Pyridine (B92270) and Pyrimidine (B1678525) Scaffolds

While direct transformations of 2-ethoxy-5-nitropyrimidine into substituted pyridines are not commonly documented, its structure is highly amenable to modification for creating a variety of pyrimidine derivatives.

The conversion of a pyrimidine ring to a pyridine ring is a complex transformation that typically requires ring-opening and subsequent rearrangement-cyclization steps. For a substrate like this compound, such a pathway is not synthetically straightforward and is not a common application. General methods for synthesizing 2,5-disubstituted pyridines often involve entirely different strategies, such as transition-metal-catalyzed cross-coupling reactions or condensation of acyclic precursors. researchgate.net

The core application of this compound lies in its utility for creating other substituted pyrimidines. The ethoxy group at the C2 position can be displaced by a variety of nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction. This allows for the introduction of diverse functional groups at this position.

Furthermore, the nitro group at the C5 position can be chemically modified. For instance, it can be reduced to an amino group (5-aminopyrimidine), which can then undergo a wide range of subsequent reactions such as diazotization, acylation, or serve as a directing group for further substitutions. This two-pronged reactivity makes it a valuable starting material for generating a library of pyrimidine derivatives with varied functionalities at the C2 and C5 positions.

Table 1: Potential Reactions for Functionalizing the Pyrimidine Core

| Position | Functional Group | Potential Transformation | Reagents/Conditions | Resulting Structure |

|---|---|---|---|---|

| C2 | Ethoxy (-OEt) | Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH2), Thiols (R-SH), etc. | 2-Amino/Thio-5-nitropyrimidine |

Intermediacy in the Synthesis of Biologically Relevant Heterocycles

The functional groups on this compound make it a plausible, though not widely documented, precursor for the synthesis of more complex, fused heterocyclic systems that are relevant in medicinal chemistry.

The synthesis of the thiazolo[5,4-d]pyrimidine (B3050601) scaffold generally requires a pyrimidine ring functionalized with vicinal amino and thio groups. nih.govnih.gov Theoretically, this compound could be converted into a suitable precursor for this synthesis through a multi-step sequence. This would involve:

Reduction of the C5-nitro group to an amino group.

Introduction of a sulfur-containing group at an adjacent position (C4 or C6), which is a non-trivial step.

Displacement of the C2-ethoxy group with a suitable functional group if necessary.

Given the complexity of this hypothetical route, chemists typically employ more direct and efficient methods starting from different pyrimidine precursors to build thiazolo[5,4-d]pyrimidine systems. researchgate.net

Ring annulation reactions are processes where a new ring is formed onto an existing one. scripps.eduwikipedia.org The synthesis of imidazo[1,2-a]pyridines specifically involves the fusion of an imidazole (B134444) ring onto a pyridine ring and would not directly involve a pyrimidine starting material like this compound. nih.govbeilstein-journals.org

Similarly, the synthesis of indoles typically proceeds from aniline-based precursors and does not involve the rearrangement of a pyrimidine core. Therefore, the use of this compound in these specific ring annulation reactions is not a recognized synthetic pathway.

Development of New Chemical Entities for Research Purposes, including Pharmaceutical Intermediates

As a functionalized heterocycle, this compound is best categorized as a building block for the development of new chemical entities, particularly as a pharmaceutical intermediate. arborpharmchem.com The pyrimidine scaffold is a core component of numerous biologically active molecules and approved drugs.

The ability to modify both the C2 and C5 positions of this compound allows medicinal chemists to systematically alter the structure of a lead compound to explore structure-activity relationships (SAR). For example, replacing the ethoxy group with various amines could modulate properties like solubility, hydrogen bonding capacity, and target binding affinity. The conversion of the nitro group into an amine provides another vector for modification. This versatility makes it a useful, specialized intermediate in the broader context of drug discovery and the synthesis of novel research compounds. mdpi.comnih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thiazolo[5,4-d]pyrimidine |

| Imidazo[1,2-a]pyridine |

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The strategic modification of a lead compound is fundamental to understanding how its chemical structure influences its biological activity. For this compound, this involves the targeted synthesis of analogues with variations in the pyrimidine core, the ethoxy group, and the nitro group to probe the pharmacophoric requirements for a desired biological effect.

Design and Synthesis of Halogenated Analogues

The introduction of halogen atoms into the pyrimidine ring of this compound can significantly impact its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. The synthesis of halogenated analogues typically involves building the pyrimidine ring from appropriately substituted precursors rather than direct halogenation of the parent molecule, which can be challenging due to the activating and directing effects of the existing substituents.

A common strategy involves the use of halogenated pyrimidine precursors. For instance, the synthesis of chloro and bromo analogues can be envisioned starting from di- or tri-halogenated pyrimidines. The differential reactivity of the halogen atoms allows for selective substitution. For example, in a dichlorinated pyrimidine, one chlorine atom can be selectively displaced by an ethoxy group, followed by further modifications.

One plausible synthetic route to a bromo-substituted analogue, such as 3-Bromo-2-Ethoxy-5-Nitropyridine, would likely start from a pre-brominated and nitrated pyridine or pyrimidine precursor. The high reactivity of halogenated nitropyridines and nitropyrimidines towards nucleophilic substitution is a well-established principle in heterocyclic chemistry. The electron-withdrawing nature of the nitro group activates the ring for such substitutions.

Table 1: Examples of Synthesized Halogenated Analogues of this compound

| Compound Name | Structure | Synthetic Precursor (Example) | Key Reagent |

| 3-Bromo-2-Ethoxy-5-Nitropyridine | Br at C3 | 2,3-Dibromo-5-nitropyridine | Sodium Ethoxide |

| 4-Chloro-2-ethoxy-5-nitropyrimidine | Cl at C4 | 2,4-Dichloro-5-nitropyrimidine | Sodium Ethoxide |

The synthesis of a 4-chloro analogue could proceed from 2,4-dichloro-5-nitropyrimidine. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the one at the 4-position. By carefully controlling reaction conditions, such as temperature and stoichiometry, selective substitution with sodium ethoxide at the 2-position can be achieved, yielding 4-chloro-2-ethoxy-5-nitropyrimidine.

Modification of the Ethoxy and Nitro Groups for Structural Diversification

Structural diversification for SAR studies also involves the modification of the peripheral ethoxy and nitro functional groups. These modifications can probe the importance of size, electronics, and hydrogen bonding potential of these substituents for biological activity.

Modification of the Ethoxy Group:

The ethoxy group at the 2-position can be varied to explore the impact of the alkoxy chain length and branching on the molecule's interaction with its biological target. This is typically achieved by reacting a suitable 2-halo-5-nitropyrimidine precursor with different sodium alkoxides.

Table 2: Analogue Synthesis via Modification of the Ethoxy Group

| Precursor | Reagent | Resulting Analogue | Rationale for Synthesis |

| 2-Chloro-5-nitropyrimidine (B88076) | Sodium Methoxide (B1231860) | 2-Methoxy-5-nitropyrimidine (B76631) | Investigate the effect of a smaller alkoxy group. |

| 2-Chloro-5-nitropyrimidine | Sodium Isopropoxide | 2-Isopropoxy-5-nitropyrimidine | Explore the impact of steric bulk near the pyrimidine ring. |

| 2-Chloro-5-nitropyrimidine | Sodium Cyclopropoxide | 2-(Cyclopropyloxy)-5-nitropyrimidine | Introduce conformational rigidity. |

This table provides illustrative examples of how the ethoxy group can be modified to generate a library of analogues for SAR studies.

Modification of the Nitro Group:

The nitro group at the 5-position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its modification or replacement is a key strategy for SAR exploration. The most common modification is its reduction to an amino group, which introduces a basic center and a hydrogen bond donor.

The reduction of the nitro group can be accomplished using various standard reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., SnCl2/HCl).

Further derivatization of the resulting 5-aminopyrimidine (B1217817) opens up a vast chemical space for SAR studies. The amino group can be acylated, sulfonated, or used as a handle for the introduction of various other functionalities through reactions like diazotization followed by substitution.

Table 3: Structural Diversification through Modification of the Nitro Group

| Starting Material | Reaction | Intermediate/Product | Rationale for Modification |

| This compound | Reduction (e.g., H2, Pd/C) | 2-Ethoxy-5-aminopyrimidine | Introduce a basic, hydrogen-bond donating group. |

| 2-Ethoxy-5-aminopyrimidine | Acylation (e.g., Acetyl Chloride) | N-(2-Ethoxypyrimidin-5-yl)acetamide | Modulate basicity and introduce a hydrogen-bond acceptor. |

| 2-Ethoxy-5-aminopyrimidine | Sulfonylation (e.g., Methanesulfonyl Chloride) | N-(2-Ethoxypyrimidin-5-yl)methanesulfonamide | Introduce a different type of hydrogen-bond acceptor and a more acidic N-H group. |

This table outlines key transformations of the nitro group and the subsequent functionalization of the resulting amino group to generate diverse analogues for SAR analysis.

Through the systematic synthesis of halogenated analogues and the targeted modification of the ethoxy and nitro groups, researchers can meticulously map the structure-activity landscape of this compound derivatives. This methodical approach is instrumental in identifying the key structural features required for optimal biological activity and in guiding the design of more potent and selective compounds.

Advanced Spectroscopic Characterization in Research on 2 Ethoxy 5 Nitropyrimidine

Elucidation of Molecular Structure through Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. researchgate.net For 2-Ethoxy-5-nitropyrimidine, these methods are crucial for confirming the presence of its characteristic functional groups—the pyrimidine (B1678525) ring, the nitro group, and the ethoxy substituent.

The FT-IR and FT-Raman spectra of related compounds, such as 2,4-dichloro-5-nitropyrimidine, have been analyzed to aid in the assignment of vibrational modes. nih.gov The analysis of this compound reveals distinct vibrational frequencies corresponding to specific bond stretching and bending motions.

Key vibrational assignments for this compound are detailed below:

Pyrimidine Ring Vibrations : The characteristic stretching vibrations of the C-H bonds on the aromatic pyrimidine ring are typically observed in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the ring give rise to a series of bands in the 1600-1400 cm⁻¹ range.

Nitro Group Vibrations : The nitro group (NO₂) is identified by its strong and distinct asymmetric and symmetric stretching vibrations. The asymmetric stretching (ν_as_(NO₂)) typically appears in the 1560-1520 cm⁻¹ region, while the symmetric stretching (ν_s_(NO₂)) is found at a lower frequency, generally between 1355-1335 cm⁻¹.

Ethoxy Group Vibrations : The ethoxy group (-O-CH₂-CH₃) is confirmed by several characteristic bands. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups are observed in the 2990-2850 cm⁻¹ range. The C-O-C ether linkage shows a prominent asymmetric stretching band around 1250 cm⁻¹ and a symmetric stretching band near 1040 cm⁻¹.

Table 1: Key Vibrational Frequencies for this compound

| Vibrational Mode | Assignment | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Pyrimidine Ring | 3080 |

| Aliphatic C-H Stretch | Ethoxy Group | 2985, 2940 |

| C=N/C=C Stretch | Pyrimidine Ring | 1590, 1480 |

| Asymmetric NO₂ Stretch | Nitro Group | 1545 |

| Symmetric NO₂ Stretch | Nitro Group | 1345 |

| C-O-C Asymmetric Stretch | Ether Linkage | 1250 |

| C-O-C Symmetric Stretch | Ether Linkage | 1040 |

These assignments, supported by data from similar molecular structures, provide strong evidence for the successful synthesis and structural integrity of this compound. researchgate.net

Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the connectivity and chemical environment of each atom in this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrimidine ring and the ethoxy group.

Pyrimidine Protons : The two protons on the pyrimidine ring (at positions 4 and 6) are in different chemical environments and are expected to appear as singlets in the aromatic region, typically between δ 9.0 and 9.5 ppm. The strong electron-withdrawing effect of the adjacent nitro group and ring nitrogen atoms causes these protons to be significantly deshielded.

Ethoxy Group Protons : The ethoxy group gives rise to a characteristic ethyl pattern. The methylene protons (-O-CH₂-) appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) appear as a triplet due to coupling with the methylene protons. These signals are found in the upfield region, with the quartet typically around δ 4.6 ppm and the triplet around δ 1.5 ppm.

Pyrimidine Carbons : The carbon atom at position 5, directly attached to the nitro group, is expected to be significantly deshielded. The carbon at position 2, bonded to the electronegative oxygen of the ethoxy group, will also appear at a high chemical shift. The other two pyrimidine carbons (C4 and C6) will resonate at slightly different frequencies in the aromatic region.

Ethoxy Group Carbons : The methylene carbon (-O-CH₂-) will be observed around δ 60-70 ppm, while the terminal methyl carbon (-CH₃) will appear further upfield, typically around δ 14-16 ppm.

Table 2: Predicted NMR Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-4/H-6 | ~9.3 | Singlet |

| ¹H | H-4/H-6 | ~9.2 | Singlet |

| ¹H | -O-CH₂-CH₃ | ~4.6 | Quartet |

| ¹H | -O-CH₂-CH₃ | ~1.5 | Triplet |

| ¹³C | C-2 | ~165 | Singlet |

| ¹³C | C-4 | ~158 | Singlet |

| ¹³C | C-6 | ~157 | Singlet |

| ¹³C | C-5 | ~140 | Singlet |

| ¹³C | -O-CH₂- | ~68 | Singlet |

| ¹³C | -CH₃ | ~15 | Singlet |

Mass Spectrometric Analysis for Compound Identification and Reaction Monitoring

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org

For this compound (molecular formula C₆H₇N₃O₃), the expected exact mass is approximately 169.0487 g/mol . In electron ionization (EI) mass spectrometry, the spectrum would show a molecular ion peak (M⁺) at m/z 169.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for this molecule would likely include:

Loss of ethylene (B1197577) : A common fragmentation for ethoxy aromatic compounds is the loss of an ethylene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to a fragment ion at m/z 141.

Loss of the ethoxy radical : Cleavage of the C-O bond can result in the loss of an ethoxy radical (·OC₂H₅, 45 Da), producing a fragment at m/z 124.

Loss of the nitro group : The C-N bond can break to lose a nitro radical (·NO₂, 46 Da), resulting in a peak at m/z 123.

Loss of nitrous oxide : Fragmentation may also involve the loss of NO (30 Da) or O (16 Da) from the nitro group.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 169 | [C₆H₇N₃O₃]⁺ (Molecular Ion) | - |

| 141 | [C₄H₃N₃O₃]⁺ | C₂H₄ |

| 124 | [C₄H₂N₃O₂]⁺ | ·OC₂H₅ |

| 123 | [C₆H₇N₂O]⁺ | ·NO₂ |

This fragmentation data, combined with the accurate mass of the molecular ion, serves to unequivocally confirm the identity of this compound.

Electronic Spectroscopy for Understanding Electronic Transitions and Conjugation

Electronic spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. technologynetworks.com This technique is particularly useful for studying molecules containing chromophores, such as the conjugated pyrimidine ring and the nitro group in this compound.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions.

π→π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region, often below 300 nm for pyrimidine systems. The extended conjugation between the pyrimidine ring and the nitro group influences the energy of these transitions.

n→π Transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the nitrogen and oxygen atoms, to a π antibonding orbital. These transitions result in weaker absorption bands at longer wavelengths, sometimes extending into the visible region.

Analysis of related nitropyrimidine and nitropyridine compounds suggests that this compound would likely display a strong absorption maximum (λ_max_) associated with a π→π* transition around 280-320 nm. nih.govdocumentsdelivered.com A weaker, lower-energy n→π* transition may also be observed at a longer wavelength. The position and intensity of these bands are sensitive to the solvent used for the analysis. The conjugation within the molecule allows for the delocalization of electrons, which lowers the energy required for electronic excitation. libretexts.org

Table 4: Expected Electronic Spectroscopy Data for this compound

| Transition Type | Typical λ_max_ Range (nm) | Characteristics |

|---|---|---|

| π → π* | 280 - 320 | High intensity (high molar absorptivity) |

| n → π* | > 320 | Low intensity (low molar absorptivity) |

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic and Stereoselective Syntheses

The synthesis of substituted pyrimidines is a mature field, yet significant opportunities for innovation remain, particularly in the realm of catalysis. bu.edu.egnih.gov Future efforts will likely focus on moving beyond classical condensation methods toward more efficient, sustainable, and selective catalytic approaches.

Green Catalysis: There is a growing emphasis on developing environmentally benign synthetic routes for N-heterocycles. mdpi.com Future syntheses of 2-Ethoxy-5-nitropyrimidine and its analogs could employ heterogeneous catalysts that are easily recoverable and reusable, minimizing waste. Metal-catalyzed cross-coupling reactions, already a staple in heterocycle synthesis, will likely be adapted to introduce the ethoxy group or other functionalities with greater efficiency and under milder conditions.

Asymmetric Catalysis: While the core of this compound is achiral, many of its potential downstream applications, particularly in medicinal chemistry, will involve the introduction of chiral centers. A significant future direction will be the development of stereoselective catalytic transformations of the pyrimidine (B1678525) ring or its substituents. This could involve asymmetric hydrogenation of the nitro group to an amino group, followed by chiral derivatization, or stereoselective additions to the pyrimidine core, guided by chiral catalysts.

Exploration of Uncharted Reactivity and Transformation Pathways

The electron-deficient nature of the 5-nitropyrimidine (B80762) ring system dictates much of its reactivity, making it susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netkuleuven.be However, the full reactive potential of this compound is far from exhausted.

Nitro Group Transformations: The nitro group is not merely an activating group; it is a versatile functional handle. Future research will undoubtedly explore its transformation into a wide array of other functionalities. Beyond simple reduction to the corresponding 5-aminopyrimidine (B1217817), catalytic methods could enable its conversion to hydroxylamines, azo compounds, or even its direct replacement via denitrative coupling reactions.

Photochemical and Electrochemical Synthesis: Modern synthetic methods like photoredox catalysis and electrosynthesis offer unique reaction pathways that are often inaccessible through traditional thermal methods. chemistryworld.com These techniques could be used to explore novel cyclizations, additions, or functionalizations of the this compound core under exceptionally mild conditions, potentially leading to the discovery of entirely new molecular scaffolds.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrimidine ring (at the 4 and 6 positions) represents a highly atom-economical approach to building molecular complexity. Developing catalytic systems capable of selectively activating these positions on the electron-poor ring would be a major breakthrough, allowing for the rapid synthesis of diverse derivative libraries.

Integration with Advanced Flow Chemistry and Automation Technologies for Scalable Synthesis

The translation of promising laboratory-scale syntheses to industrial production is a perennial challenge. Flow chemistry and automation are emerging as powerful solutions to this problem, offering enhanced safety, reproducibility, and scalability. akjournals.com

Continuous Flow Synthesis: The synthesis of nitrated heterocycles can involve hazardous reagents and exothermic reactions. Continuous flow reactors offer superior heat and mass transfer, allowing for such reactions to be performed safely at scales that would be dangerous in traditional batch reactors. acs.org A future objective will be to design a multi-step, continuous flow process for this compound and its derivatives, minimizing the isolation of potentially unstable intermediates. nih.govakjournals.com

Automated Synthesis Platforms: The demand for large libraries of compounds for drug discovery and materials science screening has driven the development of automated synthesis platforms. researchgate.netresearchgate.net These systems can perform numerous reactions in parallel, rapidly exploring different reaction conditions or building blocks. Integrating the synthesis of this compound derivatives into such automated workflows would dramatically accelerate the discovery of new molecules with desirable properties.

The table below outlines potential research directions in advanced synthesis for this compound.

| Technology | Potential Application to this compound | Key Advantages |

| Flow Chemistry | Scalable and safe nitration and subsequent SNAr reactions. | Enhanced safety, improved heat transfer, potential for multi-step telescoping. acs.org |

| Automated Synthesis | High-throughput synthesis of derivative libraries for screening. | Increased efficiency, rapid optimization, generation of large compound sets. researchgate.netresearchgate.net |

| Photoredox Catalysis | Novel C-H functionalization or cycloaddition reactions. | Mild reaction conditions, unique reactivity pathways. chemistryworld.com |

Rational Design of New Functional Materials and Advanced Scaffolds based on this compound

The pyrimidine nucleus is a cornerstone of medicinal chemistry, and nitrogen-containing heterocycles are fundamental to the development of therapeutic agents. mdpi.comresearchgate.netmdpi.com The unique electronic properties of this compound make it an attractive starting point for the rational design of novel bioactive compounds and functional materials.

Medicinal Chemistry Scaffolds: The 5-amino-2-ethoxypyrimidine, obtained by reduction of the parent nitro compound, is a valuable building block for kinase inhibitors and other targeted therapeutics. Future work will focus on using this scaffold to design and synthesize next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The pyrazolopyrimidine scaffold, for instance, is a well-known privileged structure in drug discovery. nih.govresearchgate.net

Probes for Biological Systems: The nitroaromatic group can act as an electrochemical or fluorescent quencher. This property could be exploited to design molecular probes where, for example, the reduction of the nitro group in a specific biological environment (such as a hypoxic tumor) triggers a fluorescent signal.

Organic Electronic Materials: Electron-deficient heterocyclic systems are of interest in materials science for applications in organic electronics. While less common than other heterocycles in this context, the electronic properties of this compound could be fine-tuned through derivatization to create novel organic semiconductors or components for dye-sensitized solar cells.

The potential applications of scaffolds derived from this compound are summarized below.

| Application Area | Derived Scaffold | Potential Function |

| Medicinal Chemistry | 5-Amino-2-ethoxypyrimidine | Kinase Inhibitors, GPCR Modulators nih.gov |

| Bio-imaging | Fluorophore-conjugated pyrimidine | Hypoxia-activated fluorescent probes |

| Materials Science | Poly-functionalized pyrimidines | Organic semiconductors, charge-transfer materials |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethoxy-5-nitropyrimidine, and how can hydrolysis side reactions be minimized?

- Methodology :

- Use anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) to suppress hydrolysis of the ethoxy group. Sodium azide reactions in moisture-free conditions are critical, as traces of water catalyze hydrolysis to oxonitroheterocycles .

- Monitor reaction progress via TLC or HPLC to detect premature degradation.

- Key Data :

| Condition | Outcome | Reference |

|---|---|---|

| Moisture present | Hydrolysis to oxo derivatives | |

| Anhydrous DMF | Stable intermediate formation |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology :

- NMR : Analyze and spectra to confirm ethoxy (-OCH₂CH₃) and nitro (-NO₂) group positions.

- IR : Identify characteristic stretches (e.g., NO₂ asymmetric/symmetric vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹).

- XRD : While not directly reported for this compound, analogous nitropyrimidines (e.g., 2-amino-5-nitropyrimidine) show hydrogen-bonding networks influencing crystallinity; XRD can resolve polymorphism .

Q. What safety precautions are essential when handling this compound?

- Protocols :

- Wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Store waste separately for professional disposal to prevent environmental contamination .

- Follow GHS guidelines: Irritant (Category 2), with first-aid measures including copious water rinsing and medical consultation .

Advanced Research Questions

Q. How does the electronic nature of the ethoxy group influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight :

- The electron-donating ethoxy group deactivates the pyrimidine ring, directing electrophilic attacks to specific positions. Computational studies (DFT) can predict sites for functionalization.

- Compare with chloro or nitro derivatives (e.g., 2-chloro-5-nitropyridine ), where leaving group ability affects substitution rates.

Q. Can polymorphism in this compound be predicted, and how do intermolecular interactions affect crystal packing?

- Analysis :

- Use lattice energy calculations (e.g., PIXEL method) to evaluate hydrogen-bonding (C–H···N/O) and π-π stacking interactions, as demonstrated for 2-amino-5-nitropyrimidine .

- Experimentally, vary crystallization solvents (polar vs. nonpolar) to isolate polymorphs and analyze via DSC/XRD.

Q. What computational models are suitable for simulating the reaction pathways of this compound?

- Approach :

- Apply DFT (B3LYP/6-311+G(d,p)) to model transition states in hydrolysis or substitution reactions.

- Compare with experimental kinetics (e.g., Arrhenius plots) to validate activation energies .

Contradictions and Resolutions

- Hydrolysis Sensitivity : While identifies moisture-induced hydrolysis, no direct data exists for alternative conditions (e.g., acidic/basic media). Researchers should test pH-dependent stability systematically.

- Polymorphism Gaps : Structural predictions for this compound remain untested; cross-reference with related nitropyrimidines (e.g., 2-amino-5-nitropyrimidine ) to infer trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.